

Phillipsite: A Comprehensive Technical Guide to its Natural Occurrence and Formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phillipsite*
Cat. No.: B083940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

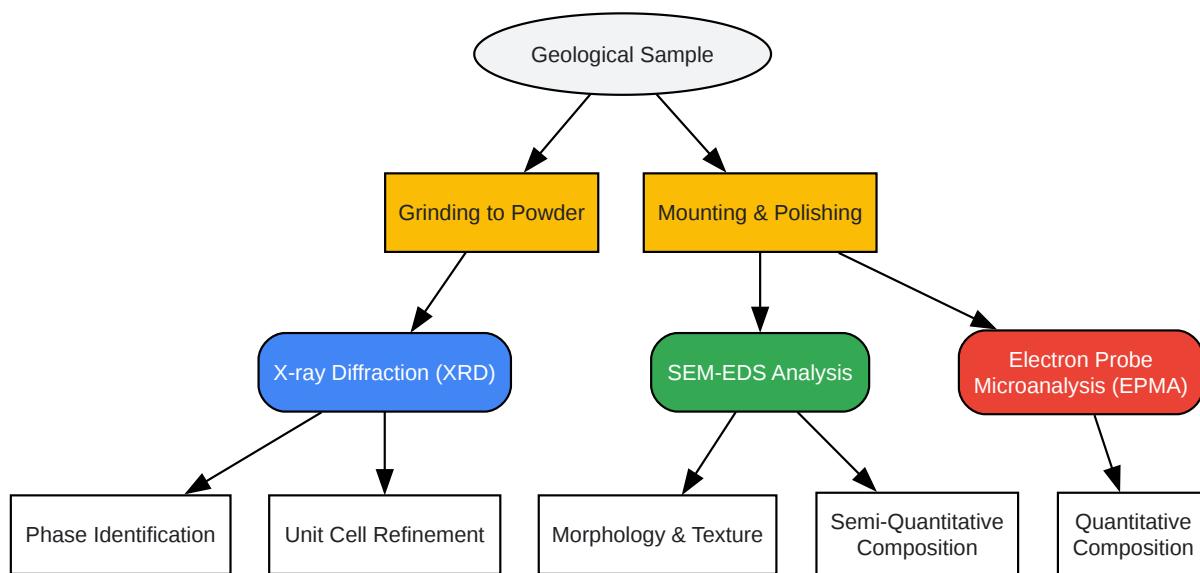
Phillipsite, a common zeolite mineral, is found in a variety of geological settings, originating from the alteration of volcanic materials. This technical guide provides an in-depth exploration of the natural occurrence and formation of **phillipsite**, intended for researchers, scientists, and professionals in drug development who may utilize zeolites in their work. The guide details the diverse environments where **phillipsite** is found, from deep-sea sediments to saline lakes and volcanic rocks. It further elucidates the physicochemical processes governing its formation, including diagenesis, hydrothermal alteration, and authigenesis. Quantitative data on its chemical composition, crystallographic parameters, and physical properties are summarized in structured tables for comparative analysis. Furthermore, this guide outlines the standard experimental protocols for the identification and characterization of **phillipsite**, including X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Electron Probe Microanalysis (EPMA). Visual diagrams generated using Graphviz are provided to illustrate key formation pathways and analytical workflows.

Natural Occurrence of Phillipsite

Phillipsite is a hydrated potassium, sodium, and calcium aluminosilicate mineral with the general chemical formula $(K,Na,Ca)_{1-2}(Si,Al)_{8O_{16-6}H_{2O}}.$ ^[1] It is a member of the zeolite group of minerals, which are characterized by their three-dimensional framework structure of silica and alumina tetrahedra. This structure results in a porous material with ion-exchange

capabilities.^[1] **Phillipsite** is a secondary mineral, meaning it forms from the alteration of pre-existing minerals, primarily volcanic glass.^[2] Its occurrence is widespread and is documented in three principal geological environments:

- Deep-Sea Sediments: Authigenic **phillipsite** is a common constituent of deep-sea sediments, particularly in areas with slow sedimentation rates and the presence of volcanic ash.^[3] It forms through the low-temperature alteration of volcanic glass (palagonite) in contact with seawater over long periods.
- Saline and Alkaline Lakes: **Phillipsite** is frequently found in volcaniclastic sediments of saline and alkaline lakes. The chemical composition of the lake water, particularly its pH and the concentration of alkali and alkaline earth metals, plays a crucial role in the formation and composition of the **phillipsite**.^[4]
- Volcanic Rocks: **Phillipsite** commonly occurs as a secondary mineral filling cavities (amygdules) and fractures in mafic volcanic rocks such as basalts.^{[2][5][6]} It forms as a result of the circulation of low-temperature hydrothermal fluids or through diagenetic processes after the emplacement of the lava flows.


Formation of Phillipsite

The formation of **phillipsite** is a complex process influenced by several factors, including the composition of the precursor material (typically volcanic glass), the chemical and physical conditions of the environment (e.g., temperature, pressure, pH, water chemistry), and time. The primary mechanisms of **phillipsite** formation are:

- Diagenesis of Volcanic Tuffs: In both marine and lacustrine environments, **phillipsite** forms during the diagenesis of silicic volcanic tuffs. This process involves the dissolution of volcanic glass and the subsequent precipitation of **phillipsite** and other zeolites. The composition of the resulting **phillipsite** is influenced by the composition of the original volcanic glass and the pore water chemistry.
- Hydrothermal Alteration: In volcanic terrains, **phillipsite** can crystallize from low-temperature hydrothermal fluids (typically below 200°C) that circulate through the cooling volcanic rocks. These fluids leach silica, alumina, and alkali/alkaline earth metals from the surrounding rock, providing the necessary components for **phillipsite** precipitation in voids and fractures.

- Authigenesis in Deep-Sea Sediments: In the deep sea, **phillipsite** forms authigenically, meaning it crystallizes in place from the surrounding sediment and pore water. This is a very slow process, occurring at low temperatures and pressures, and is dependent on the alteration of fine-grained volcanic ash dispersed within the sediments.

Below is a diagram illustrating the generalized formation pathways of **phillipsite**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. [iza-online.org](http://www.iza-online.org) [iza-online.org]
2. IZA Commission on Natural Zeolites [iza-online.org](http://www.iza-online.org)
3. Phillipsite | Volcanic, Zeolite, Clay | Britannica [britannica.com](http://www.britannica.com)

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. Phillipsite – WGNHS – UW–Madison [home.wgnhs.wisc.edu]
- 6. [osti.gov](https://www.osti.gov) [osti.gov]
- To cite this document: BenchChem. [Phillipsite: A Comprehensive Technical Guide to its Natural Occurrence and Formation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083940#natural-occurrence-and-formation-of-phillipsite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com